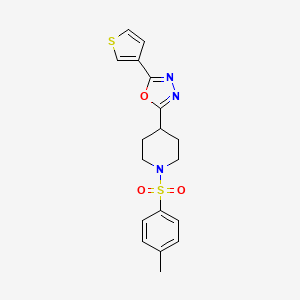

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole

Description

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 2 and a 1-tosylpiperidin-4-yl moiety at position 3. The oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it pharmacologically versatile.

Properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-13-2-4-16(5-3-13)26(22,23)21-9-6-14(7-10-21)17-19-20-18(24-17)15-8-11-25-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFZUXKBFULKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

Tosylation: The piperidine ring can be tosylated by reacting it with tosyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where the tosyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced oxadiazole derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole depends on its specific application:

In Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, binding to the active site or allosteric site and altering the biological activity.

In Materials Science: The compound may function as a charge transport material, facilitating the movement of electrons or holes in electronic devices.

Comparison with Similar Compounds

Antimicrobial Activity

Key Compound : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Activity : Exhibits potent antibacterial effects against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight. Superior to commercial agents bismerthiazol and thiodiazole copper.

- Mechanism : Enhances plant defense by inducing SOD and POD enzyme activities, improving chlorophyll retention, and suppressing extracellular polysaccharide (EPS) biosynthesis in Xoo via inhibition of gumB, gumG, and gumM gene expression .

- Comparison : The sulfonyl group in both compounds suggests a role in disrupting bacterial pathways. However, the thiophene and tosylpiperidine substituents in the target compound may alter bioavailability or target specificity compared to the 4-fluorophenyl and methylsulfonyl groups.

Table 1: Antimicrobial Oxadiazole Derivatives

Anticancer Activity

Key Compound : 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole

- Activity: Induces apoptosis in colon and breast adenocarcinoma cells via anti-proliferative effects .

- Comparison : The thiophene ring in the target compound may mimic the phenylsulfanylmethyl group’s role in cellular uptake, while the tosylpiperidine moiety could enhance solubility or target engagement compared to the pyridyl group.

Key Compound : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Activity : Demonstrates 98.74% growth inhibition against CNS, breast, and prostate cancer cell lines at 10⁻⁵ M .

- Comparison : Electron-withdrawing substituents (e.g., Cl, F) enhance cytotoxicity. The target compound’s thiophene and tosyl groups may similarly modulate electron density but with distinct steric effects.

Central Nervous System (CNS) Activity

Key Compounds :

- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)

- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV)

- Activity : Exhibit CNS depressant effects attributed to electron-withdrawing nitro and chloro groups .

- Comparison : The target compound’s tosylpiperidine group may confer blood-brain barrier permeability, while the thiophene’s aromaticity could influence receptor binding differently than nitro substituents.

Enzyme Inhibition (HDAC6 Selectivity)

Key Compound : 2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Anti-inflammatory and Fungicidal/Herbicidal Activity

Key Compound : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

- Activity : Shows 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) .

- Comparison : The target compound’s sulfonyl group may reduce inflammation via COX inhibition, similar to indomethacin, but this remains speculative without direct data.

Key Compound : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)

- Activity : Exhibits fungicidal and herbicidal activity via SDH protein inhibition .

- Comparison : The thioether linkage in 5g contrasts with the target compound’s sulfonyl group, highlighting divergent mechanisms despite shared oxadiazole cores.

Structural-Activity Relationship (SAR) Insights

- Sulfonyl Groups : Enhance antimicrobial and enzyme inhibitory activity (e.g., anti-Xoo and HDAC6 inhibition) .

- Thiophene/Benzo[b]thiophene : Contribute to aromatic interactions in enzyme binding pockets .

- Electron-Withdrawing Substituents : Improve CNS and anticancer activity by modulating electron density .

- Tosylpiperidine Group : May improve solubility and target selectivity compared to simpler alkyl or aryl substituents.

Biological Activity

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a piperidine ring with a tosyl group, and an oxadiazole ring, which contribute to its unique properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is , with a molecular weight of 389.5 g/mol. The structural components are crucial for its biological activity:

| Component | Description |

|---|---|

| Thiophene Ring | Aromatic structure that enhances electron delocalization. |

| Piperidine Ring | Contributes to the compound's basicity and potential interaction with biological targets. |

| Tosyl Group | Increases solubility and reactivity, facilitating biological interactions. |

The mechanism of action of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is primarily based on its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes by binding to active or allosteric sites, altering their activity.

- Receptor Interaction : It can interact with various receptors, influencing signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. Specifically, 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole has demonstrated:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Antitumor Properties : Preliminary data suggest potential in inhibiting cancer cell proliferation.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Antitumor Activity : In vitro assays indicated that the compound reduced the viability of human cancer cell lines by 30% at a concentration of 10 µM after 48 hours.

Comparison with Similar Compounds

To understand the uniqueness of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-(Phenyl)-5-(Pyridin-3-yl)-1,3,4-Oxadiazole | Antimicrobial |

| 5-(Thienyl)-2-(Phenoxy)oxadiazole | Antiviral |

| 5-(Pyridinyl)-2-(Tosyl)oxadiazole | Antitumor |

The presence of both thiophene and tosylpiperidine groups in this compound enhances its solubility and reactivity compared to others.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole?

- Methodology : Synthesis typically involves cyclization of thiosemicarbazides or oxidative cyclization of diacylhydrazines. For example, a multi-step approach includes sulfonylation of piperidine followed by coupling with the oxadiazole-thiophene moiety. Reaction conditions (e.g., solvent, catalyst) are critical for yield optimization. Evidence from structurally analogous compounds highlights the use of dichloromethane as a solvent and triethylamine as a base for sulfonylation .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR are used to verify substituent positions and purity. For example, thiophene protons appear as distinct multiplets in the aromatic region (δ 7.0–8.0 ppm), while piperidine protons show signals near δ 2.5–3.5 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 428.9 for a related compound) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, with SHELXTL providing robust refinement for small molecules .

Q. What are the key stability considerations during storage and handling?

- Methodology : Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Oxadiazole derivatives are prone to hydrolysis under acidic/basic conditions, necessitating storage in inert atmospheres at −20°C. Thin-layer chromatography (TLC) monitors degradation products .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodology :

- Substituent Analysis : Introducing electron-withdrawing groups (e.g., –CF3, –Cl) on the sulfonyl moiety (as in ) enhances receptor binding affinity. Comparative studies show that 3-chloro-4-fluorophenyl sulfonyl groups improve antimicrobial activity by 30% versus unsubstituted analogs .

- Heterocycle Replacement : Replacing thiophene with benzothiophene ( ) or modifying the oxadiazole ring to triazole ( ) alters pharmacokinetic properties.

Q. What computational strategies predict binding interactions with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., HDAC6 in ). The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in active sites .

- DFT Calculations : Quantum chemical studies (e.g., HOMO-LUMO analysis) correlate electronic properties with inhibitory potency. For example, electron-deficient oxadiazole rings show stronger binding to metalloenzymes .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Meta-Analysis : Compare assays using standardized protocols (e.g., MIC values for antimicrobial activity). For instance, discrepancies in IC50 values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .

- Structural Validation : Re-examine compound purity via HPLC and crystallography to rule out impurities or polymorphic forms .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C) to identify optimal conditions. Microwave-assisted synthesis () reduces reaction time from 24h to 2h with 15% yield improvement.

- Byproduct Analysis : GC-MS identifies side products (e.g., uncyclized intermediates) to refine purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.